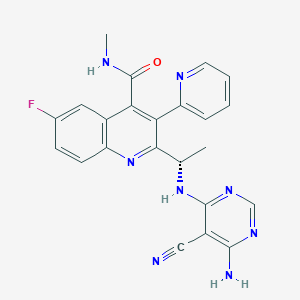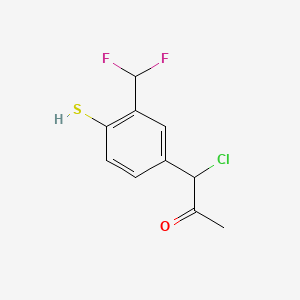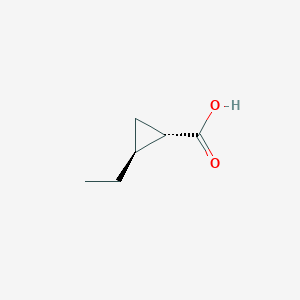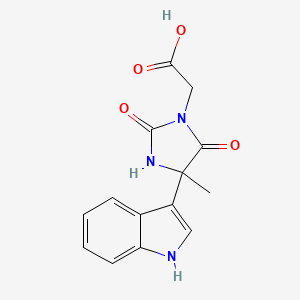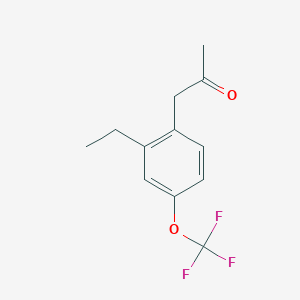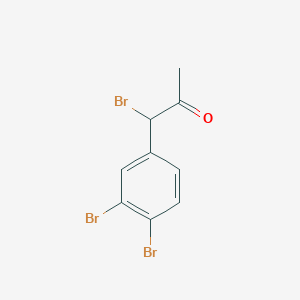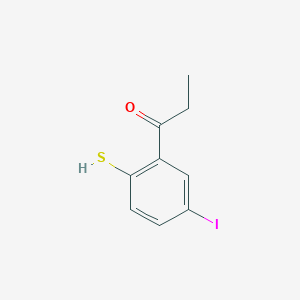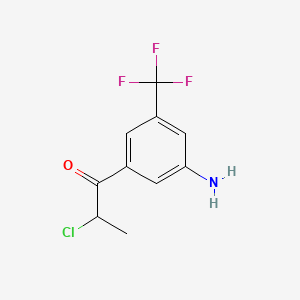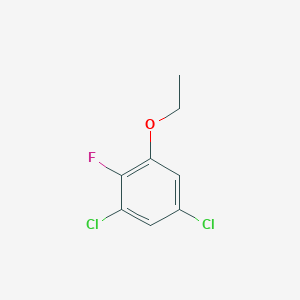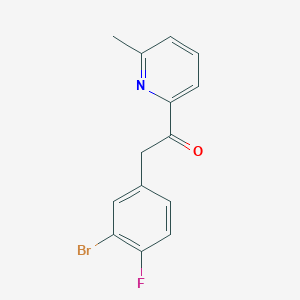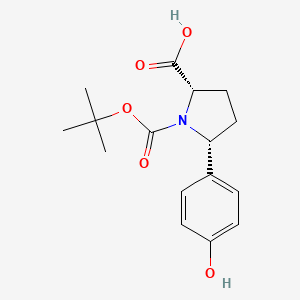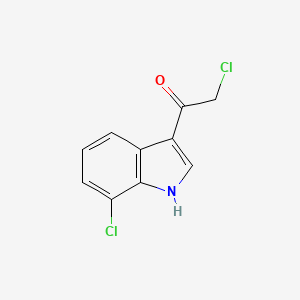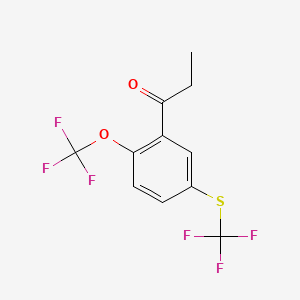
1-(2-(Trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one is a chemical compound characterized by the presence of trifluoromethoxy and trifluoromethylthio groups attached to a phenyl ring, along with a propan-1-one moiety
Méthodes De Préparation
The synthesis of 1-(2-(Trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one typically involves the introduction of trifluoromethoxy and trifluoromethylthio groups onto a phenyl ring, followed by the addition of a propan-1-one group. The synthetic routes may include:
Nucleophilic Substitution Reactions: Starting with a suitable phenyl precursor, nucleophilic substitution reactions can be employed to introduce the trifluoromethoxy and trifluoromethylthio groups.
Friedel-Crafts Acylation:
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of specific catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
1-(2-(Trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.
Substitution: The trifluoromethoxy and trifluoromethylthio groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Applications De Recherche Scientifique
1-(2-(Trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a precursor for various chemical transformations.
Biology: In biological research, the compound may be used to study the effects of trifluoromethoxy and trifluoromethylthio groups on biological systems.
Industry: The compound’s unique chemical properties make it valuable in industrial processes, such as the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-(Trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with molecular targets and pathways. The trifluoromethoxy and trifluoromethylthio groups may influence the compound’s reactivity and binding affinity to specific targets, leading to various biological and chemical effects. Detailed studies on the molecular targets and pathways involved are essential to fully understand the compound’s mechanism of action.
Comparaison Avec Des Composés Similaires
1-(2-(Trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one can be compared with other similar compounds, such as:
1-(4-(Trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one: This compound has a different substitution pattern on the phenyl ring, which may lead to variations in chemical properties and reactivity.
1-(2-(Trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-1-one: The position of the trifluoromethylthio group is different, potentially affecting the compound’s behavior in chemical reactions.
1-(2-Trifluoromethoxy-phenyl)-propan-1-one: Lacks the trifluoromethylthio group, which may result in distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H8F6O2S |
|---|---|
Poids moléculaire |
318.24 g/mol |
Nom IUPAC |
1-[2-(trifluoromethoxy)-5-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H8F6O2S/c1-2-8(18)7-5-6(20-11(15,16)17)3-4-9(7)19-10(12,13)14/h3-5H,2H2,1H3 |
Clé InChI |
FGDWMQNKWZDFQT-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=C(C=CC(=C1)SC(F)(F)F)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-(2-ethyl-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)-2-oxoacetate](/img/structure/B14048366.png)
